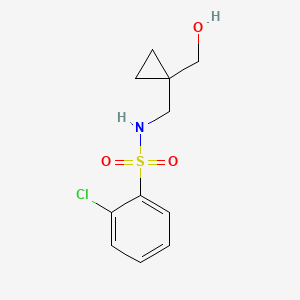

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

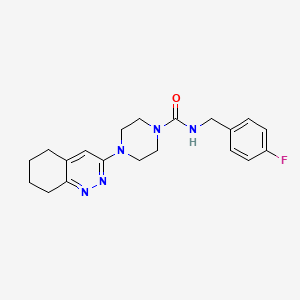

“2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.75. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Bonding Characteristics

Research on compounds structurally related to 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has focused on their molecular structure and bonding characteristics. For example, studies have examined the conformation and dihedral angles between benzene rings in N-(2-methylphenyl)benzenesulfonamide, highlighting the role of N—H⋯O hydrogen bonds in forming molecular chains (Gowda et al., 2008). Similarly, investigations into 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide derivatives have revealed the stabilizing effect of intra- and intermolecular hydrogen bonds, suggesting potential for medicinal applications (Siddiqui et al., 2008).

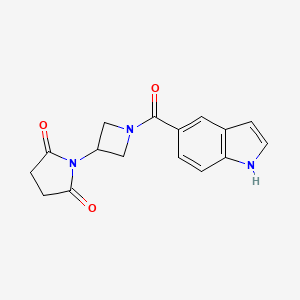

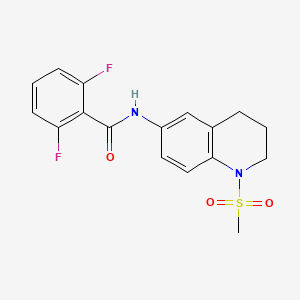

Anticancer and Antifungal Activities

Compounds with structural similarities to this compound have been synthesized and tested for their bioactivity. For instance, a series of N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated anti-HIV and antifungal activities (Zareef et al., 2007). Additionally, novel N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides showed promise against various human cancer cell lines, with QSAR studies suggesting the dependence of anticancer activity on molecular features (Żołnowska et al., 2015).

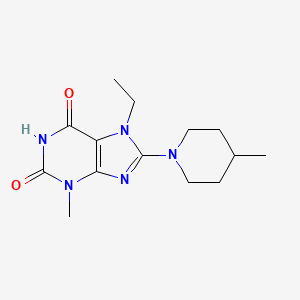

Synthesis and Chemical Properties

The chemical synthesis of related compounds has been explored, revealing methodologies for creating molecules with potential pharmacological benefits. For example, the synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions has been documented, showcasing a pathway to novel aziridines with unique chemical properties (Giubellina et al., 2006). Research into sulfonamide hybrid Schiff bases has also highlighted their biological potential, including enzyme inhibition and antioxidant activities (Kausar et al., 2019).

Applications in Drug Development

Investigations into benzenesulfonamide derivatives have explored their utility in drug development. Novel series of 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides exhibited significant cytotoxic activity against cancer cell lines, underscoring their potential as anticancer agents (Tomorowicz et al., 2020).

Wirkmechanismus

Target of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors . This enzyme plays a crucial role in pH regulation and cell proliferation, making it a potential target for anticancer therapies .

Mode of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix . This inhibition could potentially disrupt the enzyme’s role in pH regulation and cell proliferation, thereby exerting an antiproliferative effect .

Biochemical Pathways

The inhibition of carbonic anhydrase ix could potentially disrupt cellular ph regulation and metabolic processes, affecting various biochemical pathways .

Result of Action

Benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines . For instance, certain derivatives showed a high cytotoxic effect in HeLa cancer cells and exhibited selectivity against breast cancer cell lines .

Eigenschaften

IUPAC Name |

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-9-3-1-2-4-10(9)17(15,16)13-7-11(8-14)5-6-11/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOCWANMENWNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)

![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)

![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)